molecular formula C7H14O2 B1217352 Isopropyl butyrate CAS No. 638-11-9

Isopropyl butyrate

Cat. No. B1217352
CAS RN: 638-11-9
M. Wt: 130.18 g/mol
InChI Key: FFOPEPMHKILNIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isopropyl butyrate and related compounds involves complex chemical reactions, often leveraging palladium-catalyzed processes or enzymatic methods for esterification. For example, the enzymatic synthesis of isoamyl butyrate, which shares a similar esterification process with isopropyl butyrate, has been optimized using immobilized lipase, showcasing high conversion rates under specific conditions (Tódero et al., 2015). Additionally, microwave irradiation has been employed to intensify the esterification reaction, further enhancing the efficiency of synthesis (Bansode & Rathod, 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to isopropyl butyrate, such as isobutyrate, has been thoroughly investigated. Structural studies reveal detailed insights into the conformation and crystal structures, providing a basis for understanding the physical and chemical behavior of these esters. For example, the molecular structure of polyesters like poly(β-hydroxybutyrate) has been elucidated using X-ray diffraction, offering parallels to the structural analysis of isopropyl butyrate derivatives (Yokouchi et al., 1973).

Chemical Reactions and Properties

Isopropyl butyrate undergoes various chemical reactions, including isomerization and esterification. Strain WoG13, for instance, can catalyze the reciprocal isomerization of butyrate and isobutyrate, highlighting the compound's versatility in chemical transformations (Matthies & Schink, 1992). Moreover, the synthesis and reactivity of pyrazoles with isopropyl substituents offer insights into the chemical properties and reactions involving isopropyl groups (Grotjahn et al., 2002).

Physical Properties Analysis

The physical properties of isopropyl butyrate, such as its mean-square radius of gyration and second virial coefficient, have been studied to understand its behavior in solutions. These properties are crucial for applications in various industries, including polymer synthesis (Kawaguchi et al., 2008).

Chemical Properties Analysis

The chemical properties of isopropyl butyrate, including its reactivity and interaction with other chemical entities, have been the subject of research. Studies on catalysts used in the synthesis of similar esters shed light on the chemical behavior and potential applications of isopropyl butyrate (Mei-yan, 2009).

Scientific Research Applications

  • Microbial Production of Chemicals : Isopropyl butyrate (i-butyrate) can be produced microbially, which is significant for producing versatile platform chemicals like plastic precursors and emulsifiers. For example, a study demonstrated microbial production of i-butyrate from methanol and short-chain carboxylates using a microbiome dominated by Clostridium and Eubacterium (Huang, Kleerebezem, Rabaey, & Ganigué, 2020).

  • Material Science and Engineering : In the field of materials science, isopropyl butyrate is used in processes like electrophoretic deposition. A study explored the suspension stability of hydroxyapatite powder in isopropyl alcohol for creating stable suspensions, crucial for this deposition process (Javidi, Bahrololoom, Javadpour, & Ma, 2009).

  • Biofuel Production : The compound plays a role in biofuel production, as observed in a study where the production of esters (including isopropyl butyrate) from fermentation by Clostridium was investigated. This highlights the potential use of isopropyl butyrate in sustainable energy production (Cui, He, Yang, & Zhou, 2020).

  • Healthcare and Pharmaceutical Applications : Isopropyl butyrate has implications in health, as seen in a study where butyrate (a related compound) was examined for its protective effects against large bowel cancer in a rat model with experimental colitis (D’Argenio, Cosenza, Delle Cave, Iovino, Delle Valle, Lombardi, & Mazzacca, 1996).

  • Chemical Analysis and Synthesis : In chemical analysis, the reactions of isopropyl esters like isopropyl butyrate are studied to understand their behavior and potential applications in synthesis. For instance, one study examined the rearrangement reactions following electron impact on isopropyl esters (Harrison & Jones, 1965).

  • Environmental Applications : Research on isopropyl butyrate is also relevant in environmental science, particularly in the study of vapor-liquid equilibria which is crucial for understanding atmospheric interactions and pollutant behaviors (Cheng & Chen, 2005).

properties

IUPAC Name

propan-2-yl butanoate
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InChI

InChI=1S/C7H14O2/c1-4-5-7(8)9-6(2)3/h6H,4-5H2,1-3H3
Source PubChem
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InChI Key

FFOPEPMHKILNIT-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H14O2
Record name ISOPROPYL BUTYRATE
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DSSTOX Substance ID

DTXSID5075288
Record name Butanoic acid, 1-methylethyl ester
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Molecular Weight

130.18 g/mol
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Physical Description

Isopropyl butyrate appears as a colorless liquid. Less dense than water. Vapors heavier than air. Used as a solvent and to make flavorings., colourless liquid
Record name ISOPROPYL BUTYRATE
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Boiling Point

130.00 to 131.00 °C. @ 760.00 mm Hg
Record name Isopropyl butyrate
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Solubility

very slightly, insoluble in water; soluble in alcohol and oils
Record name Isopropyl butyrate
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Record name Isopropyl butyrate
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Density

0.863-0.869 (20°)
Record name Isopropyl butyrate
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Product Name

Isopropyl butyrate

CAS RN

638-11-9
Record name ISOPROPYL BUTYRATE
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Record name Isopropyl butanoate
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Record name Butanoic acid, 1-methylethyl ester
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Record name Isopropyl butyrate
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Synthesis routes and methods

Procedure details

In Scheme 2,3-nitrobenzaldehyde was added to cooled isopropanol. The mixture was heated to yield a completely dissolved solution, to which, was added isopropyl acetatoacetate, propionic acid and piperidine. The resultant solution was held until completion of reaction to yield crude Intermediate II, 3-oxo-2-)3-nitrophenylmethylene)butanoic acid isopropyl ester. The resultant mixture was then cooled and held for crystal formation. The crude Intermediate II crystals were isolated by centrifugation, rinsed with additional isopropanol, subsequently charged into cooled isopropanol, heated and agitated, then isolated again by centrifugation and finally dried using vacuum and heating to yield pure Intermediate II.
[Compound]
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2,3-nitrobenzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
324
Citations
Y Cui, J He, KL Yang, K Zhou - Journal of Industrial Microbiology …, 2020 - academic.oup.com
… As the first study reporting the production of isopropyl butyrate from the Clostridium fermentation, this study highlighted the potential use of lipase and co-culture strategy in ester …
Number of citations: 18 academic.oup.com
Y OZAWA, T YAMAHIRA, H SUNADA… - Chemical and …, 1988 - jstage.jst.go.jp
… Materials—Hydrocortisone l7—butyrate 2l—propionate (HBP) was synthesized at our research centensl Isopropyl butyrate, isopropyl palmitate and carboxyvinylpolymer (CVP: …
Number of citations: 24 www.jstage.jst.go.jp
AM Api, D Belsito, D Botelho… - Food and …, 2019 - fragrancematerialsafetyresource …
… Data from read-across analog isopropyl acetate (CAS # 108-21-4) show that isopropyl butyrate is not expected to be genotoxic. The skin sensitization endpoint was completed …
CJ Marsden, EJ Evans - The London, Edinburgh, and Dublin …, 1937 - Taylor & Francis
… at normal pressure, the isopropyl butyrate between 130-5 and 131 C. at 775 ram. pressure, … The value of Verdet's constant of isopropyl butyrate at 11-4 C. for sodium light was calculated …
Number of citations: 0 www.tandfonline.com
AG Harrison, EG Jones - Canadian Journal of Chemistry, 1965 - cdnsciencepub.com
… The ion current at inass 102 in the spectrum of isopropyl butyrate moves to mass 108 in the dG compound and obviously corresponds to the CH2=C(OH)OC3H7f ion formed by reaction […
Number of citations: 46 cdnsciencepub.com
TE Morey, S Wasdo, J Wishin, B Quinn… - The Journal of …, 2013 - Wiley Online Library
… The fraction of women reporting an unusual sensation for isopropyl butyrate, 2-butyl acetate, 2-pentyl acetate, and 2-pentyl butyrate formulated in either gel was 56%, 69%, 56%, and 19…
Number of citations: 29 accp1.onlinelibrary.wiley.com
S van Nispen, J van Buijtenen… - Practical Methods for …, 2009 - Wiley Online Library
… 2 Isopropyl butyrate was used as the acyl donor and performing the reaction at reduced pressure (200 mbar) afforded excellent yields of the (R)-butyrate esters, as was previously …
Number of citations: 2 onlinelibrary.wiley.com
CT Trinh, Y Liu, DJ Conner - Metabolic engineering, 2015 - Elsevier
… of Group 1 are ethanol, isobutanol, isobutyl butyrate, butanol, butyl butyrate, ethyl butyrate; exchangeable production modules of Group 2 contain isopropanol and isopropyl butyrate; …
Number of citations: 34 www.sciencedirect.com
WJ Koehl - Journal of the American Chemical Society, 1964 - ACS Publications
… «-propyl butyrate and 69% isopropyl butyrate. Traces of hexane and materialsboiling higher … isopropyl butyrate. An experiment to determine the effect of added salts on the anodic …
Number of citations: 88 pubs.acs.org
SFGM van Nispen, J van Buijtenen… - Tetrahedron …, 2006 - Elsevier
… Novozym 435 has been used as the enzyme, and isopropyl butyrate as the acyl donor. Five substrates underwent DKR successfully: an aliphatic and an aromatic secondary alcohol, an …
Number of citations: 26 www.sciencedirect.com

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